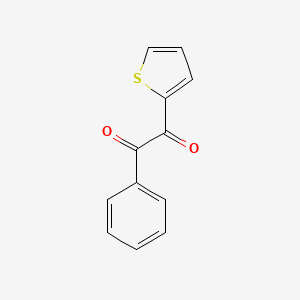
N-(2-furylmethyl)-3-(4-isopropylphenyl)propanamide
説明
N-(2-furylmethyl)-3-(4-isopropylphenyl)propanamide is a useful research compound. Its molecular formula is C17H21NO2 and its molecular weight is 271.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.157228913 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Modulation of GABAA Receptor Activation
Propofol, a chemical related to N-(2-furylmethyl)-3-(4-isopropylphenyl)propanamide, modulates the activation and desensitization of GABAA receptors. This action was studied in cultured murine hippocampal neurons, showing that propofol evokes current responses and affects GABA-activated current without altering the maximum of the GABA response (Orser et al., 1994).
Impact on Cancer Development and Chemotherapy
Research indicates that propofol can influence cancer development and chemotherapy. It regulates microRNAs and long non-coding RNAs, and modulates various signaling pathways such as HIF-1&agr;, MAPK, NF-&kgr;B, and Nrf2, as well as affecting host immune function. However, the correlation between propofol and cancer requires further validation through animal trials and prospective clinical studies (Jiang et al., 2018).
Antidepressant Potential
A study on N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, structurally related to this compound, suggests its potential as an antidepressant. It was found to be equipotent with imipramine in standard antidepressant assays in animals without significant anticholinergic action or antagonizing the antihypertensive effects of clonidine and guanethidine (Bailey et al., 1985).
Neuroprotective Properties
Propofol has been noted for its neuroprotective effects. It reduces cerebral blood flow and intracranial pressure, acts as a potent antioxidant, and has anti-inflammatory properties. Laboratory investigations revealed its potential to protect the brain from ischemic injury (Kotani et al., 2008).
Cell Division Inhibition in Plants
The triarylmethyl moiety, similar to the structure of this compound, was identified as an inhibitor of plant cell division. (3-furyl)diphenylmethane, a compound from this family, showed efficient antiproliferative activity in developing organs of Arabidopsis thaliana without causing secondary defects in cell morphology (Nambo et al., 2016).
Electrochemical Quantification
A study on the electrochemical quantification of propofol, related to this compound, presents diverse working electrodes and experimental conditions for in vivo monitoring and feedback-controlled dosing of propofol in blood (Langmaier et al., 2011).
特性
IUPAC Name |
N-(furan-2-ylmethyl)-3-(4-propan-2-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13(2)15-8-5-14(6-9-15)7-10-17(19)18-12-16-4-3-11-20-16/h3-6,8-9,11,13H,7,10,12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNWKQOZPKFNQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(butylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B4631925.png)
![2-(4-tert-butylphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4631933.png)
![3-(3,5-DINITROBENZAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE](/img/structure/B4631943.png)


![(4-Benzylpiperidin-1-yl){1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B4631971.png)
![N-(4-fluorophenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4631984.png)

![N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4631992.png)
![6-fluoro-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4631999.png)
![2-(4-chlorophenyl)-2-oxoethyl N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B4632010.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4632018.png)
![N-(4-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B4632030.png)
![7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)-N~3~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4632032.png)
